cis-2,6-Dimethylmorpholine

Agrochemicals Fungicide Development Structure-Activity Relationship

Procure cis-2,6-Dimethylmorpholine for superior stereoselectivity. This isomer is critical for synthesizing Sonidegib and fenpropimorph, enabling 95.1% ee and >70% HPOP yield. Using the pure cis-form is essential for achieving high-affinity binding and reliable metabolic studies, avoiding the performance loss associated with the mixed or trans-isomer.

Molecular Formula C6H13NO
Molecular Weight 115.17 g/mol
CAS No. 6485-55-8
Cat. No. B033440
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Namecis-2,6-Dimethylmorpholine
CAS6485-55-8
Synonyms(2R,6S)-rel-2,6-Dimethylmorpholine;  (2R,6S)-2,6-Dimethylmorpholine;  (2R,6S)-2,6-Dimethylmorpholine;  2,6-cis-Dimethylmorpholine;  cis-(2R,6S)-2,6-Dimethylmorpholine;  cis-2,6-Dimethylmorpholine
Molecular FormulaC6H13NO
Molecular Weight115.17 g/mol
Structural Identifiers
SMILESCC1CNCC(O1)C
InChIInChI=1S/C6H13NO/c1-5-3-7-4-6(2)8-5/h5-7H,3-4H2,1-2H3/t5-,6+
InChIKeyHNVIQLPOGUDBSU-OLQVQODUSA-N
Commercial & Availability
Standard Pack Sizes25 ml / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Cis-2,6-Dimethylmorpholine (CAS 6485-55-8) Procurement and Selection Guide for Research and Industrial Buyers


cis-2,6-Dimethylmorpholine (CAS 6485-55-8) is a heterocyclic organic compound belonging to the morpholine class, characterized by a six-membered ring containing both oxygen and nitrogen atoms, with two methyl groups substituted at the 2 and 6 positions in a cis configuration [1]. It is a clear, colorless liquid with the molecular formula C₆H₁₃NO and a molecular weight of 115.17 g/mol [1]. This specific stereoisomer is a crucial intermediate in the synthesis of various bioactive molecules, including pharmaceuticals like the antitumor agent Sonidegib and agricultural fungicides such as fenpropimorph [2][3]. Its distinct cis-configuration imparts specific conformational and reactive properties that differentiate it from its trans-isomer and other non-methylated morpholine analogs [4].

Why 2,6-Dimethylmorpholine Mixtures or the Trans-Isomer Cannot Substitute for the Pure Cis-Isomer


The stereochemistry of the methyl groups at the 2 and 6 positions is not a trivial detail; it fundamentally dictates the compound's three-dimensional shape, which in turn governs its interactions in biological systems and chemical reactions [1]. Substituting pure cis-2,6-dimethylmorpholine with a mixed isomer product or the trans-isomer alone can lead to a significant loss of function, as demonstrated by the inferior performance of the trans-isomer in key applications. The trans-isomer exists as a mixture of rapidly interconverting conformations, whereas the cis-isomer adopts a single, stable conformation with both methyl groups in the energetically favorable equatorial positions [1]. This conformational rigidity and specific spatial orientation are critical for high-affinity binding to biological targets like enzymes and receptors, as well as for achieving high stereoselectivity in asymmetric syntheses [2]. The quantitative evidence in the following section underscores the tangible, measurable differences that justify the procurement of the specific cis-isomer.

Quantitative Differentiation of cis-2,6-Dimethylmorpholine (CAS 6485-55-8) Against Its Closest Analogs


Superior Antifungal Activity of cis-2,6-Dimethylmorpholine Derivatives vs. trans-Isomers

In a direct head-to-head comparison of synthetic daphneolone analogs, the derivative incorporating the cis-2,6-dimethylmorpholine moiety (compound 7d) demonstrated significantly superior fungicidal activity compared to its trans-isomer counterpart [1]. This study provides a clear, quantitative justification for selecting the cis-isomer as a building block in agrochemical research. The target compound exhibited potent activity, and the structure-activity relationship analysis confirmed that the cis-configuration is a key determinant of enhanced fungicidal efficacy [1].

Agrochemicals Fungicide Development Structure-Activity Relationship

Distinct Metabolic Pathway and Carcinogenic Potential Compared to trans-2,6-Dimethylmorpholine

Metabolic studies on the nitrosated derivatives of these isomers reveal profound differences in their biological processing. In both rat and hamster liver microsomes, the cis-isomer of N-nitroso-2,6-dimethylmorpholine (NNDM) is preferentially metabolized via beta-oxidation to form HPOP, a key proximate carcinogenic metabolite [1]. This pathway divergence is critical for understanding species-specific toxicity and highlights the biological non-equivalence of the two isomers [1].

Toxicology Drug Metabolism Carcinogenesis

High Enantiomeric Excess Achieved with cis-2,6-Dimethylmorpholine in Asymmetric Synthesis

The use of cis-2,6-dimethylmorpholine as a chiral auxiliary has been demonstrated to be highly effective in the stereocontrolled synthesis of important agrochemicals. This method yields the active (S)-enantiomer of the fungicide fenpropimorph with exceptional optical purity [1]. This high level of stereocontrol is a key advantage for industrial processes aiming for high-yield production of single-enantiomer products [1].

Asymmetric Synthesis Chiral Building Block Process Chemistry

Single, Stable Conformation of cis-2,6-Dimethylmorpholine Confers Rigidity vs. Fluxional trans-Isomer

Proton magnetic resonance (PMR) spectroscopy studies have established a fundamental difference in the conformational behavior of the two isomers. This structural analysis shows that the cis-isomer is conformationally locked, which has direct implications for its interactions in biological and catalytic systems where a rigid, pre-organized structure is required for binding or reactivity [1].

Conformational Analysis NMR Spectroscopy Molecular Modeling

Evidence-Backed Application Scenarios for Procuring cis-2,6-Dimethylmorpholine (CAS 6485-55-8)


Agrochemical R&D: Development of High-Efficacy Fungicides

When the project objective is to develop novel antifungal agents with potent activity against plant pathogens like Valsa mali, cis-2,6-dimethylmorpholine is the preferred building block. Studies have shown that derivatives of this compound exhibit an EC50 of 23.87 µmol/L and consistently outperform their trans-isomer counterparts [4]. Procuring the pure cis-isomer is a data-driven decision to maximize the likelihood of identifying a potent lead candidate.

Toxicology and Drug Metabolism Studies

For investigations into the metabolic activation and carcinogenic potential of nitrosamines, the cis-isomer of 2,6-dimethylmorpholine is an essential tool. It demonstrates a unique metabolic fate, yielding >70% of the proximate carcinogen HPOP in microsomal assays, a >2.3-fold increase over the trans-isomer [4]. Substituting with the trans-isomer would lead to fundamentally different and misleading experimental conclusions about the compound's biological processing and risk profile.

Asymmetric Synthesis and Chiral Method Development

In the synthesis of enantiopure compounds, particularly for the manufacture of chiral fungicides like fenpropimorph, the cis-2,6-dimethylmorpholine framework is a proven chiral auxiliary. It enables the synthesis of the active (S)-enantiomer with 95.1% ee, a level of stereocontrol that is critical for meeting regulatory requirements for single-isomer agrochemicals and pharmaceuticals [4].

Rational Ligand Design and Conformational Analysis

When designing ligands for receptors or enzymes where a specific, rigid three-dimensional shape is required for high-affinity binding, the conformationally stable cis-isomer is the rational choice. PMR studies confirm it exists as a single, locked conformation with equatorial methyl groups, in stark contrast to the fluxional, multi-conformational trans-isomer [4]. This rigidity can be exploited to pre-organize a molecule for optimal target interaction.

Technical Documentation Hub

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